molecular formula C7H8INO2S B8630071 2-Iodo-4-(methylsulfonyl)aniline

2-Iodo-4-(methylsulfonyl)aniline

Cat. No. B8630071
M. Wt: 297.12 g/mol
InChI Key: QEFGKGMHWLOVLS-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

To a solution of iodine (20.8 g, 81.8 mmol) and silver sulfate (25.5 g, 81.8 mmol) in ethanol (1 L) was added 4-(methylsulfonyl)aniline (14 g, 81.8 mmol). After stirring overnight, the solution was filtered. The precipitate was then suspended in THF and stirred for 48 h, then filtered again and the filtrate was concentrated in vacuo to give 15.5 g (64%) of tan solid. The original filtrate was also concentrated in vacuo and then suspended in ethanol with stirring, then filtered and dried in vacuo to give another 7.92 g (33%) of tan solid.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[I:1]I.[CH3:3][S:4]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)(=[O:6])=[O:5]>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:1][C:12]1[CH:13]=[C:7]([S:4]([CH3:3])(=[O:5])=[O:6])[CH:8]=[CH:9][C:10]=1[NH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
II
Name
Quantity
14 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(N)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
25.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(N)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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